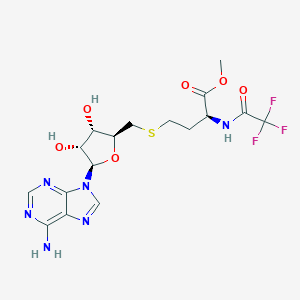
(1R,3R)-1,2,3-Trimethylcyclopentan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-1,2,3-trimethylcyclopentane is an organic compound that belongs to the class of cycloalkanes. It is a stereoisomer with three methyl groups attached to a cyclopentane ring. The specific configuration of the compound is denoted by the (1R,3R) notation, indicating the spatial arrangement of the substituents around the ring.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-1,2,3-trimethylcyclopentane has various applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,2,3-trimethylcyclopentane can be achieved through various methods. One common approach involves the catalytic hydrogenation of 1,2,3-trimethylcyclopentene. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-1,2,3-trimethylcyclopentane may involve the use of large-scale catalytic reactors. The process would include the hydrogenation of 1,2,3-trimethylcyclopentene in the presence of a suitable catalyst, followed by purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-1,2,3-trimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclopentanes.
Wirkmechanismus
The mechanism of action of (1R,3R)-1,2,3-trimethylcyclopentane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S)-1,2,3-trimethylcyclopentane: A stereoisomer with a different spatial arrangement of methyl groups.
1,2,3-trimethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.
1,2,4-trimethylcyclopentane: A structural isomer with the methyl groups in different positions.
Uniqueness
(1R,3R)-1,2,3-trimethylcyclopentane is unique due to its specific stereochemistry, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects and developing stereoselective reactions.
Eigenschaften
CAS-Nummer |
15890-40-1 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(1S,3S)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
VCWNHOPGKQCXIQ-BQBZGAKWSA-N |
SMILES |
CC1CCC(C1C)C |
Isomerische SMILES |
C[C@H]1CC[C@@H](C1C)C |
Kanonische SMILES |
CC1CCC(C1C)C |
Synonyme |
cis-1,2,trans-1,3-1,2,3-Trimethyl-cyclopentane; (1α,2α,3β)-1,2,3-Trimethyl-cyclopentane |
Dampfdruck |
32.0 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















